

# 4-Bromo-1-fluoro-2-iodobenzene molecular weight

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## Compound of Interest

Compound Name: 4-Bromo-1-fluoro-2-iodobenzene

Cat. No.: B056243

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An In-depth Technical Guide to **4-Bromo-1-fluoro-2-iodobenzene** (CAS: 116272-41-4)

Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

**4-Bromo-1-fluoro-2-iodobenzene** is a tri-halogenated aromatic compound that serves as a highly versatile and strategic building block in modern organic synthesis. With a molecular weight of 300.89 g/mol, its utility is defined by the distinct reactivity of its three halogen substituents (I, Br, F), enabling selective, sequential functionalization.<sup>[1]</sup> This guide provides a comprehensive overview of its chemical properties, synthesis, applications in cross-coupling reactions, and critical safety protocols. For professionals in drug discovery and materials science, this compound offers a pre-functionalized scaffold for constructing complex molecular architectures with high precision.

## Chemical Identity and Core Properties

Precise identification and understanding of the physicochemical properties of **4-Bromo-1-fluoro-2-iodobenzene** are fundamental for its effective use in a laboratory setting. It is crucial to distinguish this specific isomer (CAS: 116272-41-4) from other commercially available regioisomers.

Identifier	Value	Source(s)
IUPAC Name	4-Bromo-1-fluoro-2-iodobenzene	PubChem[1]
CAS Number	116272-41-4	ChemicalBook[2]
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrFI	PubChem[1]
Molecular Weight	300.89 g/mol	PubChem[1]
Synonyms	5-Bromo-2-fluoroiodobenzene, 3-Iodo-4-fluorobromobenzene	PubChem[1], ChemicalBook[2]

Physicochemical Property	Value	Source(s)
Appearance	Off-white to beige crystalline powder or chunks	ECHEMI[3]
Melting Point	48-51 °C	ECHEMI[3], ChemicalBook[4]
Boiling Point	243.9 ± 20.0 °C (Predicted)	ECHEMI[3]
XLogP3-AA	3.4	PubChem[1]

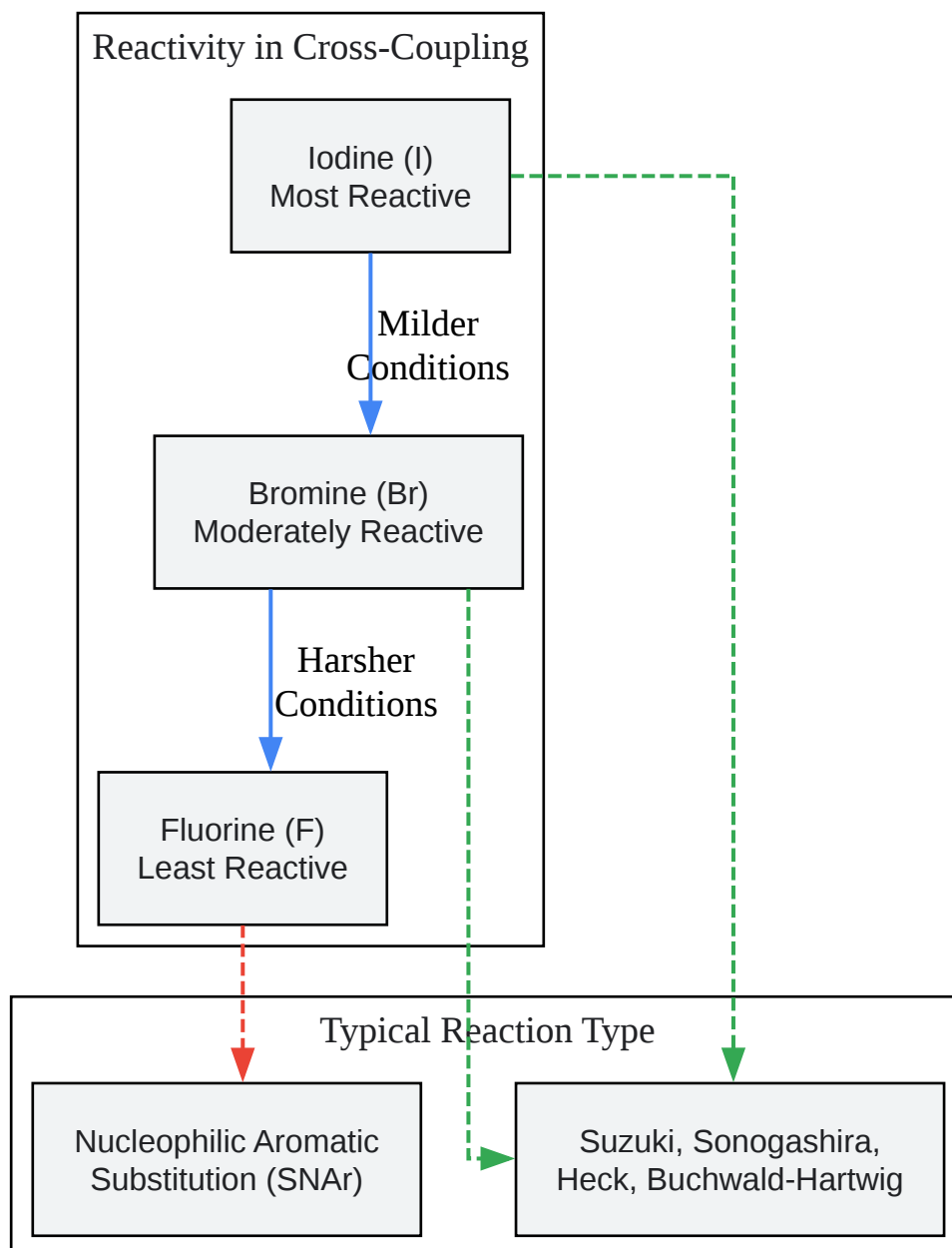
## The Strategic Value of a Tri-Halogenated Scaffold

The primary value of **4-Bromo-1-fluoro-2-iodobenzene** lies not just in its structure, but in the differential reactivity of its halogen atoms. This hierarchy allows chemists to perform sequential, site-selective reactions, a cornerstone of efficient molecular construction. The reactivity towards common palladium-catalyzed cross-coupling reactions follows the order of the carbon-halogen bond strength: C-I < C-Br < C-F.

- Iodine: The C-I bond is the weakest, making it the most reactive site. It is preferentially targeted in cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations under mild conditions, leaving the bromide and fluoride untouched.[5][6]
- Bromine: The C-Br bond is stronger and requires more forcing reaction conditions (e.g., different ligands, higher temperatures) to activate. This allows for a second, different

functional group to be introduced after the iodide has been reacted.

- Fluorine: The C-F bond is the strongest and is generally inert to cross-coupling conditions. Instead, it serves as a stable substituent that can modulate the electronic properties and lipophilicity of the final molecule—a highly desirable feature in drug design.[6] It can also participate in nucleophilic aromatic substitution ( $S_NAr$ ) reactions under specific conditions.[5]



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Caption: Reactivity hierarchy of halogens on the benzene ring.

## Synthesis and Characterization

### Synthetic Protocol via Diazotization

**4-Bromo-1-fluoro-2-iodobenzene** is commonly prepared from a commercially available aniline precursor through a Sandmeyer-type reaction. The following protocol is adapted from established methods.<sup>[2]</sup>

Starting Material: 5-Bromo-2-fluoroaniline

Workflow:

- Diazotization: 5-Bromo-2-fluoroaniline is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to sub-zero temperatures (-20 °C to 0 °C).<sup>[2]</sup>
- An aqueous solution of sodium nitrite ( $\text{NaNO}_2$ ) is added dropwise to form the corresponding diazonium salt. The temperature must be strictly controlled to prevent decomposition.
- Iodination: An aqueous solution of potassium iodide (KI) is then added to the freshly prepared diazonium salt solution.<sup>[2]</sup>
- The mixture is stirred, allowing for the displacement of the diazonium group by iodide, which precipitates the product.
- Work-up and Purification: The crude product is isolated, washed, and purified, typically by recrystallization or column chromatography, to yield the final **4-Bromo-1-fluoro-2-iodobenzene**.



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Caption: Synthetic workflow for **4-Bromo-1-fluoro-2-iodobenzene**.

## Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. These methods provide a self-validating system for quality control.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR are used to confirm the molecular structure by showing the precise electronic environment of each proton and carbon atom. The coupling patterns between fluorine and adjacent protons/carbons are characteristic and confirm the regiochemistry.
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present and confirms the aromatic C-H and C-halogen bonds.[\[7\]](#)[\[8\]](#)
- Mass Spectrometry (MS): MS provides the exact molecular weight of the compound, and the characteristic isotopic pattern of bromine helps confirm its presence.
- Gas Chromatography (GC): GC is often used to determine the purity of the final product.[\[9\]](#)

## Applications in Research and Development

This compound is not an end product but a critical intermediate. Its utility is best demonstrated through its application in building more complex molecules.

## Protocol: Site-Selective Suzuki Cross-Coupling

This protocol describes the selective functionalization at the C-I position, a common first step in a sequential synthesis.

- Reaction Setup: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add **4-Bromo-1-fluoro-2-iodobenzene** (1.0 eq), a boronic acid or ester partner (1.1-1.2 eq), a palladium catalyst such as  $\text{Pd}(\text{PPh}_3)_4$  (0.02-0.05 eq), and a base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$ , 2.0-3.0 eq).
- Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.
- Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is complete when the starting material is

consumed.

- **Work-up:** After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over  $\text{Na}_2\text{SO}_4$ , and concentrated.
- **Purification:** The crude product is purified by column chromatography to yield the 2-substituted-4-bromo-1-fluorobenzene derivative, which is now ready for a subsequent coupling reaction at the bromine position.

## Role in Drug Discovery

The halogenated benzene motif is a privileged structure in medicinal chemistry. **4-Bromo-1-fluoro-2-iodobenzene** serves as a key starting material for various therapeutic agents.

- **Oncology:** It is listed as an intermediate for antineoplastic agents like Binimetinib and Venetoclax, highlighting its relevance in cancer research.<sup>[10]</sup> Its potential use in lung adenocarcinoma research has also been noted.<sup>[11]</sup>
- **Anticoagulants:** The related isomer, 4-bromo-3-fluoroiodobenzene, is used to synthesize selective Factor Xa inhibitors, which are a class of modern anticoagulant drugs.<sup>[5]</sup> The principles of its differential reactivity are directly applicable.

## Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of **4-Bromo-1-fluoro-2-iodobenzene** is mandatory to ensure laboratory safety.

## GHS Hazard Classification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).<sup>[1]</sup>

Hazard Code	Description	Class
H315	Causes skin irritation	Skin Irritant, Category 2
H319	Causes serious eye irritation	Eye Irritant, Category 2
H335	May cause respiratory irritation	STOT SE, Category 3
H302	Harmful if swallowed	Acute Toxicity, Oral (Warning)
H312	Harmful in contact with skin	Acute Toxicity, Dermal (Warning)
H332	Harmful if inhaled	Acute Toxicity, Inhalation (Warning)

## Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[12\]](#)[\[13\]](#)
- Personal Protective Equipment:
  - Eye/Face Protection: Wear chemical safety goggles or a face shield (Standard EN 166).[\[14\]](#)
  - Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[\[14\]](#)
  - Skin and Body Protection: Wear a lab coat. Avoid contact with skin.[\[12\]](#)[\[14\]](#)
- Hygiene: Wash hands thoroughly after handling. Keep away from food and drink.[\[12\]](#)

## Storage Conditions

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[14\]](#)
- The product may be light-sensitive; storage in a dark place is recommended.[\[12\]](#)
- Keep under an inert atmosphere for long-term storage to prevent degradation.[\[10\]](#)

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